molecular formula C13H18F2Si B12601560 tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane CAS No. 647842-20-4

tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane

Cat. No.: B12601560
CAS No.: 647842-20-4
M. Wt: 240.36 g/mol
InChI Key: QKMQAZLBZGUUFM-UHFFFAOYSA-N
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Description

tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane is an organosilicon compound that features a tert-butyl group, a dihydroindenyl group, and two fluorine atoms attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane typically involves the reaction of a dihydroindenyl precursor with a tert-butylsilane reagent under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the dihydroindenyl compound is reacted with tert-butylsilane in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere, such as argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form silanols or siloxanes, and reduction reactions can lead to the formation of silanes with different substituents.

    Hydrolysis: The compound is susceptible to hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrogen fluoride.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, bases such as potassium carbonate, and nucleophiles like alkoxides and amines. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield tert-butyl(2,3-dihydro-1H-inden-5-yl)alkoxysilanes, while oxidation reactions can produce tert-butyl(2,3-dihydro-1H-inden-5-yl)silanols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane is used as a precursor for the synthesis of various organosilicon compounds.

Biology and Medicine

While specific applications in biology and medicine are less common, the compound’s potential as a building block for bioactive molecules is being explored. Its ability to undergo various chemical transformations makes it a versatile tool for the development of new pharmaceuticals and biologically active compounds .

Industry

In industry, this compound is used in the production of advanced materials, such as silicone-based polymers and coatings. Its reactivity and stability make it suitable for applications in electronics, coatings, and adhesives .

Mechanism of Action

The mechanism of action of tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in substitution reactions, the silicon-fluorine bond is targeted by nucleophiles, leading to the formation of new silicon-containing compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane is unique due to the presence of both a tert-butyl group and difluorosilane moiety. This combination imparts specific reactivity and stability, making it suitable for a wide range of applications in chemistry and industry.

Properties

CAS No.

647842-20-4

Molecular Formula

C13H18F2Si

Molecular Weight

240.36 g/mol

IUPAC Name

tert-butyl-(2,3-dihydro-1H-inden-5-yl)-difluorosilane

InChI

InChI=1S/C13H18F2Si/c1-13(2,3)16(14,15)12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3

InChI Key

QKMQAZLBZGUUFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC2=C(CCC2)C=C1)(F)F

Origin of Product

United States

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